molecular formula C11H10N2O2 B15214968 6-Hydroxy-1-methyl-2-phenylpyrimidin-4-one CAS No. 173462-54-9

6-Hydroxy-1-methyl-2-phenylpyrimidin-4-one

Cat. No.: B15214968
CAS No.: 173462-54-9
M. Wt: 202.21 g/mol
InChI Key: HIKGVACQRDSKBI-UHFFFAOYSA-N
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Description

6-Hydroxy-3-methyl-2-phenylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-3-methyl-2-phenylpyrimidin-4(3H)-one typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction may require heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-3-methyl-2-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxo derivatives.

    Reduction: Formation of reduced pyrimidinone derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions at the phenyl or pyrimidinone ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6-Hydroxy-3-methyl-2-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxy-2-phenylpyrimidin-4(3H)-one
  • 3-Methyl-2-phenylpyrimidin-4(3H)-one
  • 6-Hydroxy-3-methylpyrimidin-4(3H)-one

Uniqueness

6-Hydroxy-3-methyl-2-phenylpyrimidin-4(3H)-one is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity

Properties

CAS No.

173462-54-9

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

6-hydroxy-3-methyl-2-phenylpyrimidin-4-one

InChI

InChI=1S/C11H10N2O2/c1-13-10(15)7-9(14)12-11(13)8-5-3-2-4-6-8/h2-7,14H,1H3

InChI Key

HIKGVACQRDSKBI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N=C1C2=CC=CC=C2)O

Origin of Product

United States

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